molecular formula C16H16ClNOS B5201995 2-(4-chlorophenyl)sulfanyl-N-(4-methylphenyl)propanamide

2-(4-chlorophenyl)sulfanyl-N-(4-methylphenyl)propanamide

Cat. No.: B5201995
M. Wt: 305.8 g/mol
InChI Key: QCEYBBPNGCMTDX-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)sulfanyl-N-(4-methylphenyl)propanamide is an organic compound with the molecular formula C16H16ClNOS This compound is characterized by the presence of a chlorophenyl group and a methylphenyl group connected through a sulfanyl linkage to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)sulfanyl-N-(4-methylphenyl)propanamide typically involves the reaction of 4-chlorothiophenol with 4-methylphenylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)sulfanyl-N-(4-methylphenyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenyl)sulfanyl-N-(4-methylphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)sulfanyl-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The chlorophenyl and methylphenyl groups may also interact with hydrophobic pockets in target proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)sulfanyl]-N-(2,4-dimethylphenyl)propanamide
  • N-(4-chlorophenyl)-4-(methyl((4-methylphenyl)sulfonyl)amino)butanamide
  • 2-[(4-Chlorophenyl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]propanamide

Uniqueness

2-(4-chlorophenyl)sulfanyl-N-(4-methylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and methylphenyl groups linked through a sulfanyl bridge to a propanamide backbone distinguishes it from other similar compounds, providing unique opportunities for its application in various fields.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(4-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c1-11-3-7-14(8-4-11)18-16(19)12(2)20-15-9-5-13(17)6-10-15/h3-10,12H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEYBBPNGCMTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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